

Physicochemical Properties of Chlorothalonil-13C2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorothalonil-13C2

Cat. No.: B12402729

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Chlorothalonil-13C2**, an isotopically labeled variant of the broad-spectrum fungicide, chlorothalonil. This document is intended to serve as a key resource for researchers and scientists engaged in drug development, metabolism, and environmental fate studies.

Core Physicochemical Data

The fundamental physicochemical properties of **Chlorothalonil-13C2** are summarized in the tables below. These properties are crucial for understanding its behavior in biological and environmental systems. The isotopic labeling with two carbon-13 atoms results in a precise mass increase compared to the unlabeled parent compound, facilitating its use in tracer studies.^[1]

Table 1: General and Molecular Properties

| Property | Value |
|----------------------|---|
| Chemical Name | 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile-1,3-13C2 |
| Molecular Formula | C ₆ [¹³ C] ₂ Cl ₄ N ₂ |
| Molecular Weight | 267.92 g/mol [1] |
| Appearance | White crystalline solid[1] |
| CAS Number | 2767332-24-9 |
| Unlabeled CAS Number | 1897-45-6[1] |

Table 2: Thermal and Physical Properties

| Property | Value |
|----------------|---|
| Melting Point | 252.1 - 253.6 °C[1] |
| Boiling Point | 350 °C (at 760 mmHg) |
| Density | 1.735 g/cm ³ [1] |
| Vapor Pressure | 7.62 x 10 ⁻⁸ kPa (at 25 °C)[1] |

Table 3: Solubility and Partitioning Behavior

| Property | Value |
|--|--|
| Water Solubility | < 1 mg/L (at 25 °C)[1] |
| Solubility in Organic Solvents | - Excellent: N,N-dimethylacetamide, tetrahydrofuran[1]- Optimal for GC-MS: Acetonitrile, ethyl acetate[1]- Moderate: Acetone, cyclohexane[1] |
| Octanol-Water Partition Coefficient (LogP) | 2.88 - 3.86[1] |

Note on pKa: A specific pKa value for chlorothalonil is not readily available in the literature. However, it is known to be stable in neutral and acidic aqueous solutions and undergoes hydrolysis at a pH of 9.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established methods for organic compounds and can be adapted for **Chlorothalonil-13C2**.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which the crystalline solid transitions to a liquid.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of dry **Chlorothalonil-13C2** is finely ground using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
- Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Water Solubility Determination (Shake-Flask Method)

This protocol determines the maximum concentration of **Chlorothalonil-13C2** that can dissolve in water at a specific temperature.

Apparatus:

- Erlenmeyer flasks with stoppers
- Constant temperature water bath with a shaker
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

- Preparation: An excess amount of **Chlorothalonil-13C2** is added to a series of flasks containing a known volume of deionized water.
- Equilibration: The flasks are sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the flasks are removed from the shaker and allowed to stand to let undissolved solid settle. An aliquot of the aqueous phase is then carefully removed and centrifuged to separate any suspended particles.
- Analysis: The concentration of **Chlorothalonil-13C2** in the clear aqueous supernatant is quantified using a suitable analytical method such as HPLC or GC-MS.

- Replicate Analysis: The procedure is repeated multiple times to ensure the reproducibility of the results.

Octanol-Water Partition Coefficient (LogP) Determination

The LogP value is a measure of a compound's hydrophobicity and is determined by its partitioning between n-octanol and water. The shake-flask method is a common approach.

Apparatus:

- Separatory funnels
- Mechanical shaker
- pH meter
- Analytical instrumentation (HPLC or GC-MS)
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)

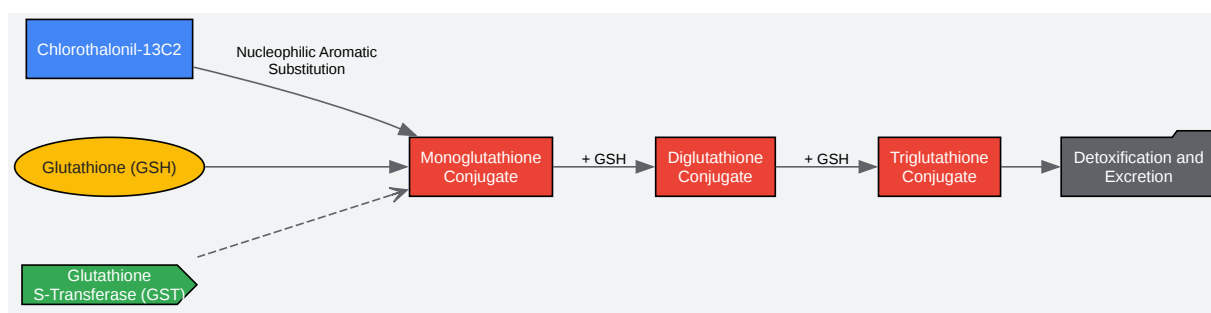
Procedure:

- Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Test Solution Preparation: A known amount of **Chlorothalonil-13C2** is dissolved in either the water-saturated n-octanol or the octanol-saturated water.
- Partitioning: A measured volume of the test solution and the other phase are combined in a separatory funnel. The funnel is shaken for a set period to allow for partitioning equilibrium to be established.
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. The aqueous and octanolic phases are then carefully collected.

- **Concentration Analysis:** The concentration of **Chlorothalonil-13C2** in each phase is determined using an appropriate analytical technique.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

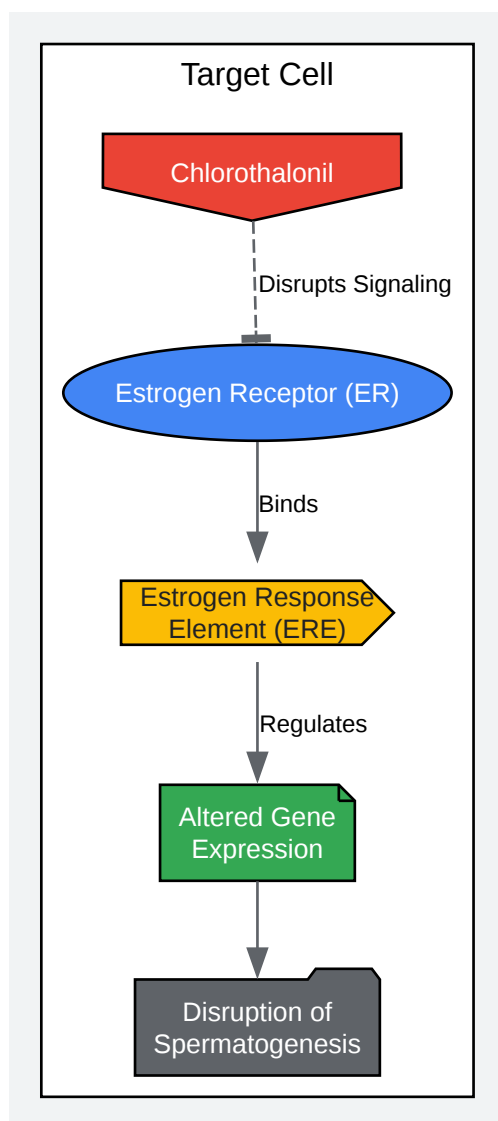
Signaling Pathways and Molecular Interactions

Chlorothalonil is known to interact with biological systems through several mechanisms. The following diagrams illustrate two key pathways: glutathione conjugation and disruption of estrogen receptor signaling.



[Click to download full resolution via product page](#)

Caption: Glutathione conjugation pathway of **Chlorothalonil-13C2**.



[Click to download full resolution via product page](#)

Caption: Disruption of Estrogen Receptor signaling by Chlorothalonil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- To cite this document: BenchChem. [Physicochemical Properties of Chlorothalonil-13C2: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402729#physicochemical-properties-of-chlorothalonil-13c2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com